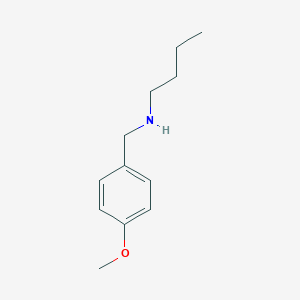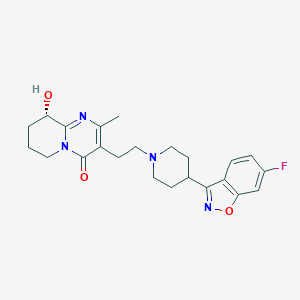
(S)-paliperidone
Overview
Description
(S)-Paliperidone, also known as paliperidone, is an antipsychotic medication primarily used in the treatment of schizophrenia. It is the major active metabolite of risperidone and is considered a second-generation antipsychotic. Paliperidone operates by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain, which is a common mechanism of action for atypical antipsychotics . It has been approved by the United States Food and Drug Administration for the treatment of acute schizophrenia and for maintenance treatment of the condition .
Synthesis Analysis
While the synthesis of paliperidone is not explicitly detailed in the provided papers, it is understood that paliperidone is derived from risperidone. As the active metabolite of risperidone, paliperidone is formed through the metabolic process, which involves the oxidation of risperidone to 9-hydroxy-risperidone . The pharmacokinetics of paliperidone indicate that it is less lipophilic than its precursor risperidone, which may influence its distribution and metabolism .
Molecular Structure Analysis
Paliperidone is a benzisoxazole derivative, which is a structural characteristic it shares with risperidone. This molecular structure contributes to its pharmacological profile, including its affinity for various neurotransmitter receptors. The receptor-binding profile of paliperidone closely resembles that of risperidone and ziprasidone, with a greater affinity for serotonin type 2A receptors compared to dopamine type 2 receptors .
Chemical Reactions Analysis
The chemical reactions involving paliperidone primarily pertain to its interaction with neurotransmitter receptors in the brain. By blocking dopamine D2 and serotonin 5-HT2A receptors, paliperidone can modulate the neurotransmitter levels and help alleviate symptoms of schizophrenia . The papers do not provide detailed chemical reaction mechanisms but focus on the pharmacological effects of these interactions.
Physical and Chemical Properties Analysis
Paliperidone has poor water solubility, which can affect its bioavailability. To address this, solid lipid nanoparticles of stearic acid have been developed to enhance the delivery of paliperidone. These nanoparticles are prepared using a surfactant, Gelucire® 50/13, to form a stabilizing layer, resulting in an average particle size of 230 ± 30 nm. The entrapment efficiency of paliperidone in the lipid matrix was found to be 42.4% (w/w), with a drug loading of 4.1% (w/w) of the total lipid content. The controlled release pattern observed in in vitro release kinetics studies suggests an improved delivery system for paliperidone .
Relevant Case Studies
Clinical trials and studies have demonstrated the efficacy of paliperidone in improving symptoms of schizophrenia, as measured by the Positive and Negative Symptom Scale (PANSS) and other assessment tools. A double-blind comparison with quetiapine showed that paliperidone was significantly better in improving PANSS scores. The recommended starting dosage of paliperidone extended-release (ER) is 6 mg/day, with a well-tolerated safety profile at this dosage. The most commonly reported adverse effect was dose-related extrapyramidal symptoms, with minimal weight gain and metabolic disturbances . Another study discussed the clinical efficacy of paliperidone palmitate, a long-acting intramuscular formulation, for both acute and maintenance treatment of schizophrenia . Paliperidone appears to have a similar adverse-effect profile compared to risperidone, except for an increased rate of hyperprolactinemia .
Scientific Research Applications
1. Neuroinflammatory and Antioxidant Effects in Schizophrenia Models
(S)-Paliperidone has shown promise in regulating neuroinflammatory responses and oxidative stress in models of schizophrenia. In a maternal immune activation mouse model of schizophrenia, paliperidone mitigated cognitive deficits and modulated immune-related brain effects. It countered the activation of the innate immune receptor TLR-3 signaling pathway and reduced oxidative/nitrosative stress and pro-inflammatory mediators in the brain, indicating its potential utility in alleviating schizophrenia symptoms associated with neuroinflammation and oxidative stress (MacDowell et al., 2017).
2. Pharmacokinetic Profile and Therapeutic Efficacy
(S)-Paliperidone has been studied for its pharmacokinetic profile and efficacy in treating schizophrenia. It utilizes OROS technology to provide a steady pharmacokinetic profile, and studies have shown its effectiveness in improving symptoms and personal and social functioning in schizophrenia patients. This suggests its value as a treatment option due to its unique release mechanism and limited hepatic metabolism (Kane et al., 2007).
3. Intranasal Delivery Systems
Research has explored intranasal delivery systems for (S)-paliperidone for treating schizophrenia. A study developed a paliperidone-loaded microemulsion for intranasal delivery, which demonstrated prompt and extensive transport of paliperidone into the brain, potentially offering benefits for schizophrenia treatment (Patel et al., 2016).
4. Cardiac Effects
The impact of (S)-paliperidone on cardiac ventricular repolarization has been a subject of study. Research indicates that paliperidone can prolong the QT interval by blocking HERG current at clinically relevant concentrations, presenting a potential safety concern (Vigneault et al., 2011).
5. Genetic Factors in Treatment Response
Genome-wide association studies have investigated the genetic factors influencing the efficacy of paliperidone in treating schizophrenia. Variations in the ADCK1 gene were found to be potentially predictive of paliperidone efficacy, highlighting the role of genetics in treatment response (Li et al., 2016).
6. Antioxidant and Anti-inflammatory Mechanisms
(S)-Paliperidone has been observed to regulate endogenous antioxidant and anti-inflammatory pathways in rat models of stress, which may be relevant for its therapeutic effects in psychiatric conditions. It modulates key pathways like NRF2 and cytokine milieu, suggesting its potential role in enhancing antioxidant/anti-inflammatory mechanisms (MacDowell et al., 2016).
7. Advanced Drug Delivery Systems
Studies have focused on developing advanced drug delivery systems for (S)-paliperidone. For instance, solid lipid nanoparticles and lipid nanoconstructs have been investigated to improve the bioavailability and therapeutic efficacy of paliperidone, indicating the ongoing efforts to enhance its delivery and effectiveness (Kumar & Randhawa, 2015; Rehman et al., 2022).
properties
IUPAC Name |
(9S)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCC[C@@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312761 | |
| Record name | (-)-9-Hydroxyrisperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-paliperidone | |
CAS RN |
147663-01-2, 144598-75-4 | |
| Record name | (-)-9-Hydroxyrisperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paliperidone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147663012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paliperidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-9-Hydroxyrisperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALIPERIDONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IIB89L1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



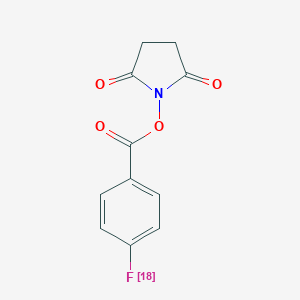
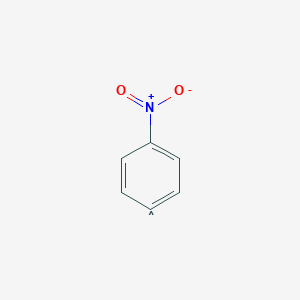
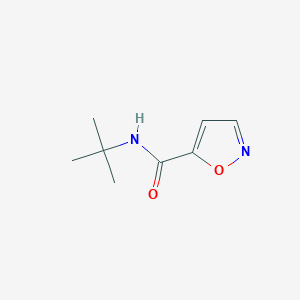
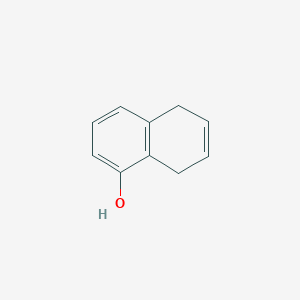
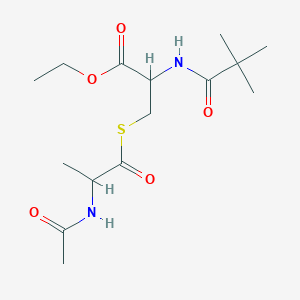
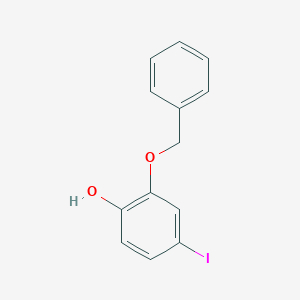
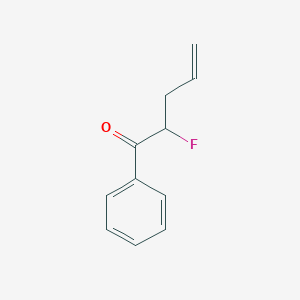
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
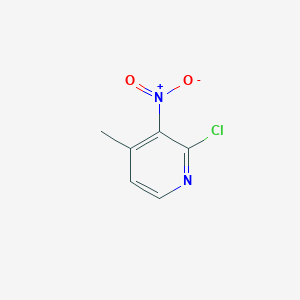
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
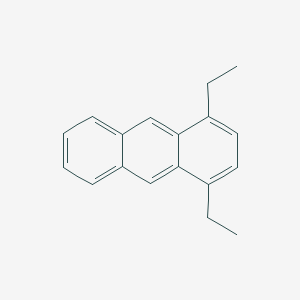
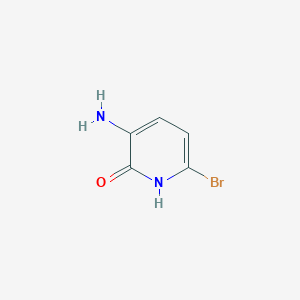
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
